molecular formula C8H9BrN2O2 B15307263 Methyl 2-[(3-bromopyridin-2-yl)amino]acetate

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate

Cat. No.: B15307263
M. Wt: 245.07 g/mol
InChI Key: OWPSXVZOJZTZHZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H8BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine-2-amine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate, a compound with the molecular formula C8H9BrN2O2, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, antimicrobial efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which is known to influence its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester moiety can undergo hydrolysis, releasing active metabolites that may exert their effects on cellular processes. The compound's structure facilitates:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to targets.
  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureus0.0048 mg/mL
Pseudomonas aeruginosa0.0098 mg/mL

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial efficacy .

Case Studies

  • Study on Antibacterial Efficacy :
    A comprehensive study evaluated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated that this compound had a notable inhibitory effect on E. coli and S. aureus, with MIC values comparable to established antibiotics .
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal potential of this compound against C. albicans and other fungal strains. Results demonstrated that this compound could inhibit fungal growth effectively, supporting its use in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the brominated pyridine ring can significantly alter the compound's biological activity. For instance:

  • Bromine Substitution : The presence of bromine enhances antimicrobial activity compared to non-halogenated analogs.
  • Amino Group Positioning : Variations in the positioning of the amino group can affect binding interactions with target proteins.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-[(3-bromopyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9BrN2O2/c1-13-7(12)5-11-8-6(9)3-2-4-10-8/h2-4H,5H2,1H3,(H,10,11)

InChI Key

OWPSXVZOJZTZHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC=N1)Br

Origin of Product

United States

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